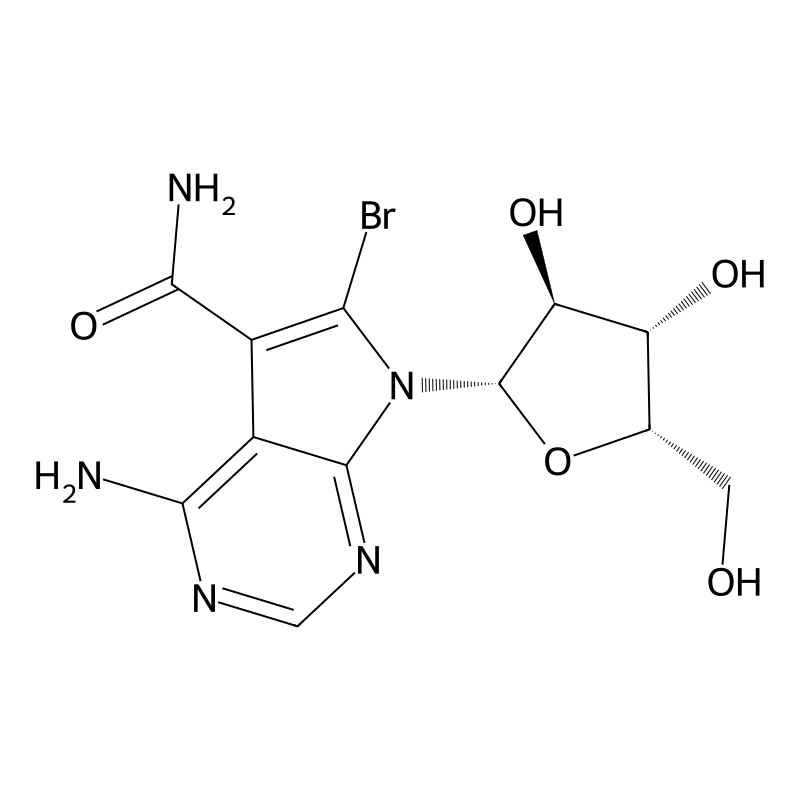

Xylocydine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Xylocydine is a synthetic compound recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells, particularly through the inhibition of specific CDK activities. Its structure is characterized by a unique arrangement of functional groups that contribute to its biological activity and chemical reactivity.

Xylocydine primarily undergoes nucleophilic substitution reactions due to the presence of reactive functional groups. The compound also participates in palladium-catalyzed Suzuki reactions, which are significant for synthesizing various analogues of Xylocydine. These reactions facilitate the introduction of different substituents on the aromatic ring, enhancing the compound's biological properties and specificity against various CDKs .

Xylocydine exhibits potent inhibitory effects on several cyclin-dependent kinases, including CDK1, CDK2, CDK7, and CDK9. Studies have shown that it effectively inhibits CDK2 with an IC50 value of approximately 61 nM and CDK1 with an IC50 value of about 1.4 nM . The inhibition of these kinases is temporally associated with the induction of apoptosis in cancer cell lines, highlighting its potential as an anticancer agent . Moreover, Xylocydine derivatives have been synthesized that demonstrate enhanced inhibitory activity against specific CDKs, indicating a structure-activity relationship that can be exploited for drug development .

The synthesis of Xylocydine typically involves several key steps:

- Starting Materials: The synthesis begins with readily available precursors, often involving amino and bromo compounds.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts, such as in Suzuki reactions, allows for the coupling of aryl halides with boronic acids to form the desired Xylocydine structure.

- Functional Group Modifications: Subsequent steps may involve functional group transformations to enhance solubility and biological activity.

- Purification: The final product is purified using chromatographic techniques to isolate pure Xylocydine or its analogues .

Xylocydine has significant applications in cancer research due to its ability to inhibit key regulatory proteins involved in cell cycle progression. Its primary applications include:

- Cancer Therapeutics: As a potential treatment for various cancers by targeting and inhibiting specific CDKs.

- Research Tool: Used in laboratory settings to study cell cycle dynamics and apoptosis mechanisms.

- Development of Analogues: Synthesis of modified versions of Xylocydine to improve efficacy or reduce side effects in therapeutic contexts .

Studies have demonstrated that Xylocydine interacts specifically with cyclin-dependent kinases, leading to their inhibition. The binding affinity and selectivity for these kinases are critical factors influencing its biological activity. Research indicates that modifications to the Xylocydine structure can alter these interaction profiles, potentially enhancing its effectiveness against specific cancer types . Understanding these interactions is essential for optimizing its use as a therapeutic agent.

Several compounds share structural or functional similarities with Xylocydine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Roscovitine | Similar backbone | CDK inhibitor | Selective for CDK2 |

| Flavopiridol | Similar functional groups | Broad-spectrum CDK inhibitor | Targets multiple CDKs |

| Palbociclib | Similar aromatic rings | Selective CDK4/6 inhibitor | FDA-approved for breast cancer |

| Dinaciclib | Similar core structure | Inhibits multiple CDKs | Potent against various cancers |

Xylocydine's uniqueness lies in its specific inhibitory profile against not only CDK2 but also other cyclin-dependent kinases like CDK7 and CDK9, making it a versatile candidate for further development in cancer therapies .

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, has the molecular formula C₁₄H₂₂N₂O . Its systematic IUPAC name is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide . This nomenclature reflects the compound’s core structure: an acetamide group substituted with a diethylamino moiety at the second carbon and linked to a 2,6-dimethylphenyl ring. The molecular weight is 234.34 g/mol, consistent across analytical standards and synthetic batches .

Structural Analogues and Derivatives

Lidocaine’s structure has inspired numerous derivatives aimed at optimizing pharmacological properties. Key analogues include:

- Quaternary Lidocaine Derivatives (QLDs): Compounds like QX-314 and QX-222 feature a quaternary ammonium group, enhancing membrane impermeability and prolonging sodium channel blockade . These derivatives are pivotal in studying selective sensory neuron inhibition.

- Benzyl Carbamyl, Benzyl Nitrile, and Methyl Nitrile Analogues: Synthesized to dissociate anesthetic from antispasmodic activity, these derivatives exhibit reduced sodium channel affinity but improved smooth muscle relaxation . For example, the benzyl nitrile analogue demonstrates superior antiarrhythmic efficacy compared to lidocaine .

- Procainamide Analogues: Developed via solid-phase synthesis, these retain the acetamide backbone but incorporate aromatic or aliphatic substitutions on the tertiary amine .

Structural modifications often target the aromatic ring or alkyl chain. Removing a methyl group from the 2,6-dimethylphenyl ring alters torsional angles, reducing anesthetic potency but enhancing antispasmodic effects .

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for lidocaine is limited in the provided sources, molecular modeling studies reveal critical conformational insights. The 2,6-dimethylphenyl group interacts with tyrosine residues (e.g., Tyr1586) in voltage-gated sodium channels, stabilizing the drug-receptor complex . The diethylamino group adopts a staggered conformation relative to the acetamide linker, minimizing steric hindrance .

Torsional angles between the aromatic ring and aliphatic side chain influence binding affinity. For instance, derivatives with a 0° torsional angle (e.g., compound 39) exhibit reduced sodium channel blockade due to suboptimal spatial alignment . These findings underscore the role of conformational flexibility in lidocaine’s mechanism of action.

Synthetic Pathways and Optimization Strategies

Lidocaine’s synthesis, first reported by Lofgren in 1948, involves a four-step process :

- Acylation: 2,6-Dimethylaniline reacts with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.

- Amination: The chloro intermediate undergoes nucleophilic substitution with diethylamine, yielding lidocaine base.

- Salt Formation: Treatment with hydrochloric acid produces lidocaine hydrochloride, enhancing solubility .

Optimization strategies focus on improving yield and purity:

- One-Pot Synthesis: Streamlines acylation and amination steps, reducing intermediate isolation .

- Solid-Phase Synthesis: Utilizes backbone amide linker (BAL) anchoring for efficient parallel production of analogues .

- Green Chemistry Approaches: Substitutes toxic solvents (e.g., chloroform) with ethanol or water, aligning with sustainable practices .

Analytical Characterization Techniques

Lidocaine’s purity and identity are verified using advanced analytical methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity. Key signals include the dimethylphenyl protons (δ 6.8–7.2 ppm) and diethylamino methyl groups (δ 1.0–1.2 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 234.17 [M+H]⁺, consistent with the molecular formula .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of lidocaine from synthetic byproducts, ensuring >99% purity .

Quantitative analysis often employs gas chromatography (GC) coupled with flame ionization detection, particularly for pharmacokinetic studies .

Induction of Apoptosis in Hepatocellular Carcinoma Models

Xylocydine demonstrates potent apoptotic activity in hepatocellular carcinoma cell lines through multiple molecular mechanisms [1]. The compound selectively targets cancer cells while exhibiting minimal toxicity to non-cancerous tissues, making it a promising candidate for anti-cancer therapy [1] [2]. In hepatocellular carcinoma cells, xylocydine treatment at concentrations of 50 μM results in significant cell growth inhibition accompanied by apoptotic cell death [1].

The apoptotic process induced by xylocydine involves the modulation of key regulatory proteins within the apoptotic machinery. Treatment with xylocydine leads to marked down-regulation of anti-apoptotic proteins including B-cell lymphoma 2, X-linked inhibitor of apoptosis protein, and survivin [1]. Conversely, pro-apoptotic molecules such as tumor protein p53 and Bcl-2-associated X protein are elevated following xylocydine exposure [1]. The up-regulation of p53 is associated with increased protein stability, as evidenced by elevated levels of serine-15 and serine-392 phosphorylated p53 in xylocydine-treated cells [1].

The compound's effectiveness extends to in vivo hepatocellular carcinoma models, where xylocydine successfully suppresses tumor growth in xenograft studies using immunocompromised mice [1]. These animal studies demonstrate that xylocydine can effectively reduce tumor burden by preferentially inducing apoptosis in xenografted hepatocellular carcinoma cells without causing apparent toxic effects in surrounding healthy tissues [1]. The selective targeting of cancer cells while sparing normal tissue represents a significant advantage in potential therapeutic applications [2].

G1/S Phase Cell Cycle Arrest Mechanisms

Xylocydine exerts its anti-proliferative effects through specific disruption of cell cycle progression, particularly at the G1/S checkpoint [3]. Cell cycle analysis reveals that xylocydine treatment results in accumulation of cells in the G1/S phase, preventing progression into S phase and subsequent DNA synthesis [3]. This arrest mechanism is fundamentally linked to the compound's ability to inhibit cyclin-dependent kinase activity, which is essential for cell cycle progression [4].

The molecular basis of G1/S arrest involves the down-regulation of cyclin A2 expression, which is required for S phase entry [5]. Additional mechanisms include the modulation of cyclin E1 and E2 levels, which are critical for the G1/S transition [5]. The compound's effect on cell cycle checkpoint proteins creates a cellular environment that favors apoptotic cell death over proliferation [3].

Research utilizing fluorescence-activated cell sorting analysis and cell cycle biosensors demonstrates that xylocydine-treated cells exhibit characteristic G1/S arrest signatures [5]. The arrested cells show increased expression of cyclin-dependent kinase inhibitor proteins, particularly p21, which acts as a brake on cell cycle progression [5]. This arrest provides an opportunity for cells to either undergo DNA repair mechanisms or proceed to apoptotic pathways [5].

Modulation of Retinoblastoma Protein Phosphorylation

Xylocydine specifically targets the phosphorylation status of retinoblastoma protein, a critical regulator of cell cycle progression [4]. The compound effectively inhibits the phosphorylation of retinoblastoma protein at threonine residues 821 and 826, which are specific targets of cyclin-dependent kinase 2 [4]. This inhibition occurs in a dose-dependent manner, with cellular IC50 values ranging from 200 to 500 nM [4].

The importance of retinoblastoma protein phosphorylation modulation lies in its role as a tumor suppressor [6]. In its hypophosphorylated state, retinoblastoma protein binds to and sequesters E2F transcription factors, preventing the expression of genes required for S phase entry [6]. Xylocydine treatment maintains retinoblastoma protein in this growth-suppressive hypophosphorylated state, thereby blocking cell cycle progression [4].

Comparative studies with established cyclin-dependent kinase inhibitors demonstrate xylocydine's superior potency in inhibiting retinoblastoma protein phosphorylation [4]. The compound shows 350-fold higher potency than olomoucine and 75-fold higher potency than roscovitine in preventing retinoblastoma protein phosphorylation [4]. This enhanced effectiveness correlates with xylocydine's ability to more efficiently block cellular proliferation and induce apoptosis in cancer cells [4].

Effects on Nucleolin Phosphorylation Dynamics

Xylocydine demonstrates significant effects on nucleolin phosphorylation, which serves as a marker for cyclin-dependent kinase 1 activity [7]. The compound effectively reduces the levels of hyperphosphorylated nucleolin in a dose-dependent manner, with cellular IC50 values ranging from 50 to 100 nM [7]. This effect is particularly pronounced in cells arrested in M phase, where nucleolin phosphorylation by cyclin-dependent kinase 1/cyclin B complexes is most active [7].

Nucleolin is a major nucleolar phosphoprotein that undergoes extensive phosphorylation during cell cycle progression [8]. The protein is phosphorylated by casein kinase 2 during interphase and by cyclin-dependent kinase 1 during mitosis [8]. Xylocydine's ability to reduce nucleolin phosphorylation reflects its potent inhibitory effect on cyclin-dependent kinase 1 activity within cellular environments [7].

The modulation of nucleolin phosphorylation by xylocydine has broader implications for cellular function beyond cell cycle control. Nucleolin phosphorylation is required for proper ribosomal RNA transcription and ribosome assembly [8]. The compound's effect on nucleolin phosphorylation may contribute to its anti-proliferative activity by disrupting protein synthesis machinery essential for cancer cell growth [8].

Synergistic Interactions with TRAIL-Induced Apoptosis

Xylocydine exhibits complex interactions with tumor necrosis factor-related apoptosis-inducing ligand signaling pathways, demonstrating the ability to modulate TRAIL-induced apoptosis [7]. Paradoxically, while xylocydine is a potent apoptosis inducer on its own, it can prevent TRAIL-induced apoptotic cell death in hepatocellular carcinoma cells [7]. This interaction occurs at concentrations where xylocydine effectively inhibits cyclin-dependent kinase activity [7].

The mechanism underlying this interaction involves xylocydine's effect on cellular cyclin-dependent kinase activity, which appears to be required for TRAIL-induced apoptosis to proceed efficiently [7]. The compound's ability to block cyclin-dependent kinase function interferes with the cellular machinery necessary for TRAIL-mediated cell death, suggesting that cyclin-dependent kinase activity may be a prerequisite for effective TRAIL signaling [7].

Despite this apparent antagonism with TRAIL-induced apoptosis, xylocydine's intrinsic apoptotic activity remains potent and may offer advantages in cancer therapy [9]. The compound's ability to induce apoptosis through intrinsic mitochondrial pathways, combined with its cell cycle inhibitory effects, provides multiple mechanisms for cancer cell elimination [3]. This multi-target approach may be particularly effective against cancer cells that have developed resistance to single-pathway apoptotic inducers [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Xiao C, Sun C, Han W, Pan F, Dan Z, Li http://52.6.152.39:3000/admins/products/6414/edit#tabs-docsY, Song ZG, Jin YH. Synthesis of 6-(het) ary Xylocydine analogues and evaluating their inhibitory activities of CDK1 and CDK2 in vitro. Bioorg Med Chem. 2011 Dec 1;19(23):7100-10. doi: 10.1016/j.bmc.2011.10.003. Epub 2011 Oct 7. PubMed PMID: 22036212.

3: Choi BY, Lee CH. Cell cycle arrest and cytochrome c-mediated apoptotic induction by MCS-5A is associated with up-regulation of p16(INK4a) in HL-60 cells. Bioorg Med Chem Lett. 2010 Jul 1;20(13):3880-4. doi: 10.1016/j.bmcl.2010.05.037. Epub 2010 May 15. PubMed PMID: 20627562.

4: Cho SJ, Lee SS, Kim YJ, Park BD, Choi JS, Liu L, Ham YM, Moon Kim B, Lee SK. Xylocydine, a novel Cdk inhibitor, is an effective inducer of apoptosis in hepatocellular carcinoma cells in vitro and in vivo. Cancer Lett. 2010 Jan 28;287(2):196-206. doi: 10.1016/j.canlet.2009.06.011. Epub 2009 Jul 17. PubMed PMID: 19616371.

5: Ham YM, Choi KJ, Song SY, Jin YH, Chun MW, Lee SK. Xylocydine, a novel inhibitor of cyclin-dependent kinases, prevents the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptotic cell death of SK-HEP-1 cells. J Pharmacol Exp Ther. 2004 Mar;308(3):814-9. Epub 2003 Nov 14. PubMed PMID: 14617691.

Explore Compound Types